N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-NHS ester
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Overview
Description
N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester is a derivative of the amino acid lysine. It features a Boc-protected α-amine and an amido-PEG1-t-butyl ester on its ε-amine. This compound is often used in bioconjugation and PEGylation processes due to its ability to react with alcohols or amides, making it a versatile tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester typically involves the following steps:
Protection of the α-amine: The α-amine of lysine is protected using a Boc (tert-butoxycarbonyl) group.
PEGylation: The ε-amine of lysine is modified with a PEG1-t-butyl ester.
Activation with NHS ester: The carboxylic acid group is activated using N-hydroxysuccinimide (NHS) ester to facilitate conjugation with other molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester undergoes several types of reactions:
Substitution reactions: The NHS ester group reacts with nucleophiles such as amines and alcohols.
Deprotection reactions: The Boc and t-butyl ester groups can be removed under acidic conditions to expose the reactive amine and carboxylic acid groups.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common nucleophiles used in substitution reactions.
Acidic conditions: Trifluoroacetic acid (TFA) is commonly used for deprotection of Boc and t-butyl ester groups.
Major Products
Scientific Research Applications
N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules to surfaces or other molecules.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Utilized in the production of PEGylated proteins and peptides for various industrial applications
Mechanism of Action
The mechanism of action of N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester involves:
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-Lysine-NHS ester: Lacks the PEG1-t-butyl ester moiety.
N-Boc-N’-(PEG2-t-butyl ester)-L-Lysine-NHS ester: Contains a longer PEG chain.
N-Boc-N’-(PEG1-methyl ester)-L-Lysine-NHS ester: Features a different ester group.
Uniqueness
N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester is unique due to its specific combination of protective groups and PEGylation, which provides enhanced solubility and stability, making it particularly useful in bioconjugation and drug delivery applications .
Properties
Molecular Formula |
C25H41N3O10 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propanoylamino]hexanoate |
InChI |
InChI=1S/C25H41N3O10/c1-24(2,3)36-21(32)13-16-35-15-12-18(29)26-14-8-7-9-17(27-23(34)37-25(4,5)6)22(33)38-28-19(30)10-11-20(28)31/h17H,7-16H2,1-6H3,(H,26,29)(H,27,34) |
InChI Key |
QSTBSFCKUSWTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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